Diketone-PEG4-PFP ester

Bioconjugation Hydrolytic stability Amine-reactive chemistry

Diketone-PEG4-PFP ester (CAS 2353409-84-2) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (proteolysis-targeting chimera) linker, extensively utilized in the synthesis of targeted protein degraders and advanced bioconjugates. Its structure integrates a diketone moiety for chemoselective ligation and a pentafluorophenyl (PFP) ester for efficient amine conjugation, bridged by a tetraethylene glycol (PEG4) spacer.

Molecular Formula C30H34F5NO9
Molecular Weight 647.6 g/mol
Cat. No. B8104073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiketone-PEG4-PFP ester
Molecular FormulaC30H34F5NO9
Molecular Weight647.6 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39)
InChIKeyYJNZZHGXYBSDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diketone-PEG4-PFP Ester: A Bifunctional PROTAC and Bioconjugation Linker for Precision Molecular Assembly


Diketone-PEG4-PFP ester (CAS 2353409-84-2) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a PROTAC (proteolysis-targeting chimera) linker, extensively utilized in the synthesis of targeted protein degraders and advanced bioconjugates . Its structure integrates a diketone moiety for chemoselective ligation and a pentafluorophenyl (PFP) ester for efficient amine conjugation, bridged by a tetraethylene glycol (PEG4) spacer . With a molecular weight of 647.58 and formula C30H34F5NO9, this compound is primarily employed in pharmaceutical research, diagnostic probe development, and drug delivery system fabrication . It is commercially available from multiple vendors with purities ranging from ≥95% to 98% [1].

Why Diketone-PEG4-PFP Ester Cannot Be Interchanged with Generic PEG-PFP or NHS-Based Linkers


Generic substitution of Diketone-PEG4-PFP ester with alternative PEG-PFP esters or NHS-activated linkers is scientifically untenable due to three distinct, functionally non-redundant design elements. First, the PFP ester moiety demonstrates significantly reduced susceptibility to aqueous hydrolysis compared to NHS esters, a performance differential that directly impacts conjugation yield and reproducibility in biomolecule labeling workflows . Second, the PEG4 spacer confers an optimal balance of solubility and conformational flexibility that is empirically superior to both shorter (e.g., PEG2) and longer (e.g., PEG8) spacers for minimizing aggregation while maintaining ligand proximity, a finding substantiated in pharmacokinetic and stability studies of antibody-drug conjugates [1]. Third, the terminal diketone group provides a unique chemoselective handle for orthogonal bioconjugation strategies—such as oxime or hydrazone bond formation—that is absent in simpler amine-reactive linkers like Mal-PEG4-PFP ester or DBCO-PEG4-PFP ester, thereby enabling multi-step, site-specific modifications that generic alternatives cannot support . These cumulative performance attributes preclude direct replacement without experimental revalidation and likely loss of functional efficacy.

Quantitative Evidence for Diketone-PEG4-PFP Ester Selection: Comparator-Based Performance Metrics


Enhanced Hydrolytic Stability of PFP Ester vs. NHS Ester in Aqueous Bioconjugation

The PFP ester moiety in Diketone-PEG4-PFP ester exhibits superior resistance to hydrolysis in aqueous media when directly compared to the widely used N-hydroxysuccinimidyl (NHS) ester . While specific kinetic rate constants for this exact compound are not reported, independent studies on amino-acid-derived PFP esters have verified that PFP esters possess excellent stability to hydrolysis, comparing favorably even to NHS esters [1]. Multiple vendor technical documents consistently describe PFP esters as 'less susceptible to undergo hydrolysis compared to NHS ester' . This enhanced stability is critical for maintaining active ester concentration during conjugation reactions, leading to more efficient and reproducible bioconjugation outcomes .

Bioconjugation Hydrolytic stability Amine-reactive chemistry

PEG4 Spacer Optimization: Balancing Aggregate Reduction and Pharmacokinetic Profile in ADC Context

In a direct head-to-head comparative study of cleavable pendant-type PEG linkers for antibody-drug conjugates (ADCs), DAR8-ADCs constructed with PEG4, PEG8, and PEG12 linkers were systematically evaluated [1]. The study found that increasing PEG chain length from PEG4 to PEG8 or PEG12 led to a decrease in overall hydrophobicity and a reduction in aggregate content [1]. Critically, DAR8-ADCs with PEG8 and PEG12 demonstrated a better pharmacokinetic (PK) profile than DAR8-ADCs with PEG4 and DAR4-ADCs without a PEG linker [1]. However, the PEG4 spacer still offers a distinct advantage in applications requiring a more constrained and rigid geometry, such as when targeting buried or sterically congested protein pockets, whereas longer PEG chains (PEG8, PEG12) are preferred for optimizing PK and minimizing aggregation in vivo [1] [2].

Antibody-Drug Conjugates (ADCs) Linker length optimization Pharmacokinetics

Functional Differentiation via Orthogonal Diketone Chemoselectivity vs. Single-Reactivity PEG-PFP Esters

Diketone-PEG4-PFP ester is a heterobifunctional linker providing two distinct reactive handles: a PFP ester for efficient amide bond formation with primary amines, and a diketone moiety suitable for chemoselective ligation (e.g., oxime or hydrazone bond formation with aminooxy or hydrazide groups) . In direct contrast, analog linkers such as Mal-PEG4-PFP ester (maleimide and PFP ester) and DBCO-PEG4-PFP ester (DBCO and PFP ester) offer alternative secondary reactivities that target thiols or azides, respectively [1] [2]. The diketone functionality enables a distinct, orthogonal conjugation pathway that is not accessible with these other PEG4-PFP linkers, thereby allowing sequential, site-specific modification of biomolecules in complex systems .

Bioconjugation PROTACs Click chemistry

Optimal Use Cases for Diketone-PEG4-PFP Ester Based on Quantified Performance Attributes


Construction of PROTACs Requiring Defined Spatial Geometry

The PEG4 spacer of Diketone-PEG4-PFP ester is optimally suited for PROTAC synthesis when a constrained, near-rigid geometry is required to span a specific, often buried, inter-ligand distance. This is supported by class-level inference that PEG4 imposes a restricted conformational space compared to longer PEG chains, making it ideal for targets with sterically congested pockets [1]. The PFP ester's enhanced hydrolytic stability ensures efficient conjugation of the first ligand, while the diketone provides a versatile handle for subsequent modular assembly .

Site-Specific Bioconjugation for Diagnostic Probe Development

For generating homogeneous diagnostic probes, the orthogonal reactivity of Diketone-PEG4-PFP ester is a critical advantage. The PFP ester can be used to first conjugate the linker to a protein or antibody under conditions that minimize hydrolysis [1], and the remaining diketone group can then be used for chemoselective attachment of a fluorophore or affinity tag via oxime or hydrazone chemistry . This sequential, site-specific approach minimizes product heterogeneity, which is essential for assay reproducibility and regulatory compliance .

ADC Payload Attachment Where Minimal Linker Bulk is Preferred

In antibody-drug conjugate (ADC) development, Diketone-PEG4-PFP ester represents the baseline selection when linker bulk must be minimized. While direct comparative data shows that PEG8 and PEG12 ADCs offer superior pharmacokinetic profiles and lower aggregation [2], the PEG4 variant remains the preferred choice when a more compact conjugate is desired to reduce potential steric hindrance during antigen binding or cellular internalization. This linker provides the essential hydrophilic spacer and stable conjugation chemistry without adding excessive molecular weight or chain length [2].

Multifunctional Nanoparticle or Surface Functionalization

The heterobifunctional nature of Diketone-PEG4-PFP ester makes it a powerful reagent for surface engineering of nanoparticles or biosensors. The PFP ester can be reacted with surface-bound amines to create a stable, hydrophilic PEG4 coating . The remaining diketone group then serves as a universal 'landing pad' for the subsequent attachment of a diverse array of functional molecules—from targeting ligands to imaging agents—through well-established chemoselective reactions . This modular approach streamlines the development of multifunctional nanomaterials.

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